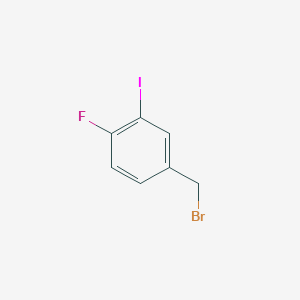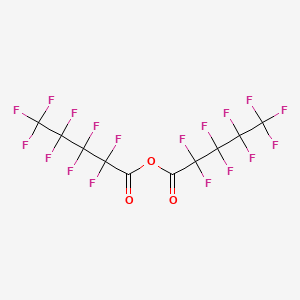
Perfluoropentanoic anhydride
Overview
Description
Perfluoropentanoic anhydride (PFPAn) is a fluorinated organic compound that is used in a variety of applications, ranging from pharmaceuticals to electronics. It is a polymeric material with a long chain of carbon atoms, which are linked to each other by fluorinated bonds. PFPAn is a versatile compound that has a wide range of applications due to its unique properties, such as its ability to form strong and stable bonds and its high resistance to chemical and thermal degradation.
Scientific Research Applications
Synthesis of Perfluorinated Compounds :
- Perfluoroketones, useful in medicinal chemistry, can be synthesized via fluoroacylation of 1,3-dienes using perfluorinated anhydrides like Trifluoroacetic anhydride (TFAA). This reaction likely proceeds through a fluoroacylcobalt reagent formed in situ, leading to longer chain perfluorinated ketones (Kohn & Rovis, 2014).
Use in Consumer Products :
- Perfluoropentanoic acid (PFPeA), a related compound to Perfluoropentanoic anhydride, has been found in consumer products like chocolate cake and chocolate milk. This discovery underscores the widespread use of per- and polyfluoroalkyl substances (PFAS), known for their heat-, stain-, and water-resistant properties, in various consumer products (Erickson, 2019).
Organic Synthesis :
- Perfluoro acid anhydrides are employed as a perfluoroalkyl source in intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes. This method is useful for synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles, which have potential applications in drug discovery, agrochemicals, and chemical-biology research (Kawamura et al., 2017).
Environmental Impact and Toxicity Studies :
- Research on short-chain perfluorinated chemicals (PFCs) like PFPeA has shown that they do not have acute cytotoxic effects on thyroid cells in vitro, nor do they modulate cAMP production. This finding is significant in understanding the environmental and health impacts of PFCs (Croce et al., 2019).
Photolytic Studies :
- The photolysis of perfluoroacetic anhydride, closely related to this compound, reveals its potential as a source of CF3 radicals, important in various chemical processes. The study highlights the simple and quantifiable reactions involved in the photolysis of this compound (Chamberlain & Whittle, 1972).
Food Packaging Applications :
- Perfluorinated compounds, including PFPeA, are used in food packaging materials for oil and moisture resistance. A study analyzing various foodstuff-packaging materials in Greece demonstrated the presence of such compounds, although at relatively low concentrations (Zafeiraki et al., 2014).
Mechanism of Action
Target of Action
Perfluoropentanoic anhydride, also known as Nonafluoropentanoic anhydride, interacts with several targets in the body. One of the primary targets is the Peroxisome proliferator-activated receptor alpha (PPARA), a key regulator of lipid metabolism . It also interacts with other genes such as CYP7A1, EGR3, and ACOX1 .
Mode of Action
This compound’s interaction with its targets leads to various changes in cellular functions. For instance, it results in increased expression of CYP7A1 mRNA . It also inhibits the reaction where Estradiol results in increased expression of EGR3 mRNA . Furthermore, it results in increased activity of PPARA protein . These interactions can lead to changes in cellular functions and responses.
Biochemical Pathways
This compound affects several biochemical pathways. It has been associated with alterations in lipid and amino acid metabolites, which may be involved in energy and cell membrane disruption . The affected pathways include lipid, amino acid, carbohydrate, nucleotide, energy metabolism, glycan biosynthesis and metabolism, and metabolism of cofactors and vitamins .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It also induces alterations in lipid and amino acid metabolites, potentially leading to energy and cell membrane disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. As a persistent environmental pollutant, it can accumulate in human and animal bodies, leading to potential health issues .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of Perfluoropentanoic anhydride are not fully understood due to limited research. It is known that this compound can interact with various biomolecules. For instance, it can act as a powerful cation exchanger in ion-pairing chromatography
Cellular Effects
It has been suggested that short-chain perfluorinated compounds like this compound could potentially affect thyroid cell viability and/or interfere with the functional effect of Thyroid Stimulating Hormone (TSH)
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . The specifics of these interactions and the changes in gene expression that may result are not yet clear.
Temporal Effects in Laboratory Settings
It is known that perfluorinated chemicals, including this compound, are persistent in the environment and can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It has been reported that the clearance and inter-compartmental clearance of Perfluoropentanoic acid, a related compound, were higher in female rats than in male rats, suggesting that this compound may be eliminated more rapidly in female rats .
Metabolic Pathways
It is known that perfluorinated chemicals can affect lipid metabolic processes
Transport and Distribution
It is known that water and the atmosphere are the major transport pathways for perfluorinated substances in the environment, while water, soil, and sediment are sinks .
Subcellular Localization
It is known that short-chain perfluorinated compounds can be distributed in various cellular compartments
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18O3/c11-3(12,5(15,16)7(19,20)9(23,24)25)1(29)31-2(30)4(13,14)6(17,18)8(21,22)10(26,27)28 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNMNWOUFKIZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377825 | |
| Record name | Perfluoropentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308-28-1 | |
| Record name | Perfluoropentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



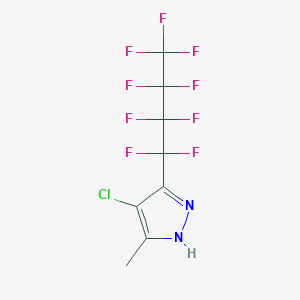



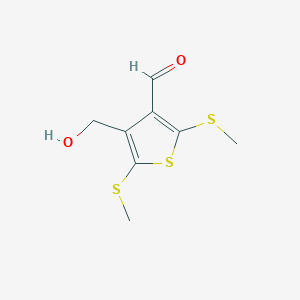
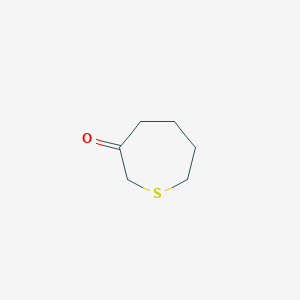
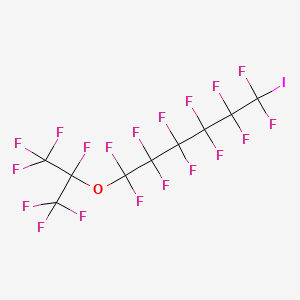
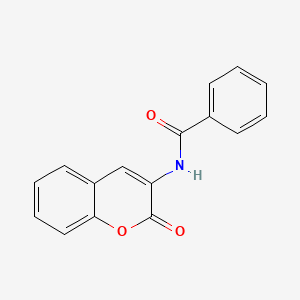
![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)
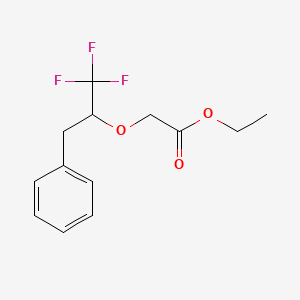
![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)
